molecular formula C23H26O5 B12462002 7-(Heptyloxy)-3-(4-methoxyphenoxy)chromen-4-one

7-(Heptyloxy)-3-(4-methoxyphenoxy)chromen-4-one

Cat. No.: B12462002
M. Wt: 382.4 g/mol
InChI Key: QYHDYFHDWSAPHX-UHFFFAOYSA-N
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Description

7-(Heptyloxy)-3-(4-methoxyphenoxy)chromen-4-one is a synthetic organic compound belonging to the chromenone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Heptyloxy)-3-(4-methoxyphenoxy)chromen-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxyphenol and heptyl bromide.

    Etherification: The first step involves the etherification of 4-methoxyphenol with heptyl bromide in the presence of a base like potassium carbonate to form 4-methoxyphenyl heptyl ether.

    Coumarin Formation: The next step involves the formation of the chromenone core. This can be achieved by reacting the 4-methoxyphenyl heptyl ether with salicylaldehyde in the presence of a catalyst such as piperidine to form the desired chromenone structure.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

7-(Heptyloxy)-3-(4-methoxyphenoxy)chromen-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chromenone core to dihydrochromenone or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Quinones or hydroxylated derivatives.

    Reduction: Dihydrochromenone or other reduced forms.

    Substitution: Substituted chromenone derivatives with various functional groups.

Scientific Research Applications

7-(Heptyloxy)-3-(4-methoxyphenoxy)chromen-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a probe in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antioxidant, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-(Heptyloxy)-3-(4-methoxyphenoxy)chromen-4-one involves its interaction with specific molecular targets and pathways. The compound can:

    Bind to Enzymes: Inhibit or activate enzymes involved in various biochemical pathways.

    Interact with Receptors: Modulate receptor activity, leading to changes in cellular signaling.

    Affect Gene Expression: Influence the expression of genes related to its biological activities.

Comparison with Similar Compounds

Similar Compounds

    7-Hydroxy-4-methylcoumarin: Known for its fluorescence properties and used in various analytical applications.

    4-Methyl-2H-chromen-2-one: Studied for its potential biological activities and used as a starting material for the synthesis of other compounds.

    7-Methoxy-4-methylcoumarin: Investigated for its antimicrobial and antioxidant properties.

Uniqueness

7-(Heptyloxy)-3-(4-methoxyphenoxy)chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its heptyloxy and methoxyphenoxy groups contribute to its lipophilicity and potential interactions with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C23H26O5

Molecular Weight

382.4 g/mol

IUPAC Name

7-heptoxy-3-(4-methoxyphenoxy)chromen-4-one

InChI

InChI=1S/C23H26O5/c1-3-4-5-6-7-14-26-19-12-13-20-21(15-19)27-16-22(23(20)24)28-18-10-8-17(25-2)9-11-18/h8-13,15-16H,3-7,14H2,1-2H3

InChI Key

QYHDYFHDWSAPHX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)OC

Origin of Product

United States

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